Ethyl 2-methoxyquinoline-7-carboxylate
Description
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-methoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-9-6-7-12(16-2)14-11(9)8-10/h4-8H,3H2,1-2H3 |
InChI Key |
LAYNFJHYMIMKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methoxyquinoline-7-carboxylate has been investigated for its potential therapeutic effects, particularly in treating infections and cancer. Research indicates that it exhibits notable antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have shown its effectiveness against Mycobacterium smegmatis and Candida albicans, suggesting its potential as an antimicrobial agent .
Additionally, its anticancer properties have garnered attention. The compound may induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell signaling pathways. For example, it has been reported to inhibit enzymes that facilitate tumor growth, thereby contributing to its anticancer effects .
Organic Synthesis
In organic synthesis, this compound serves as a versatile intermediate for synthesizing various derivatives. Its functional groups allow for multiple reactions, including oxidation and substitution reactions. Common reagents used in these processes include potassium permanganate for oxidation and palladium catalysts for substitution reactions .
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Anticancer Mechanism Exploration
Research focused on the mechanism of action of this compound in cancer cells demonstrated that it could bind to specific protein targets involved in cell proliferation. This binding inhibited their activity, leading to reduced cell viability in human cervix carcinoma (HeLa) cells . The study highlighted the compound's potential as a lead candidate for developing new anticancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 2-methoxyquinoline-7-carboxylate with structurally related quinoline derivatives, emphasizing substituent effects on physicochemical properties and applications:
*Estimated based on similar molecular formulas (e.g., ).
Key Observations:
Substituent Position and Bioactivity: Halogens (Cl, F) at positions 6 or 7 correlate with antimicrobial activity, as seen in ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate . Methoxy groups at position 2 may improve solubility but reduce metabolic stability compared to -CF₃ analogs .
Toxicity and Handling: Limited toxicity data are available for most analogs. For example, 7-(2-ethoxyethoxy)quinoline () is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes), necessitating protective gear during handling .
Preparation Methods
Step 1: Methoxylation at Position 2
Substrate : 2-Chloro-7-bromoquinoline.
Reagents : Sodium methoxide (NaOMe, 2.5 eq) in dry DMF.
Conditions : 100°C, 6 hours under nitrogen.
Yield : 93% (2-methoxy-7-bromoquinoline).
Step 2: Palladium-Catalyzed Carbonylation at Position 7
Substrate : 2-Methoxy-7-bromoquinoline.
Catalyst : Pd(PPh₃)₄ (5 mol%).
Reagents : CO gas, ethanol (2.0 eq), triethylamine (3.0 eq).
Conditions : 80°C, 12 hours in THF.
Yield : 75% (this compound).
Key Data :
Fischer Esterification of 2-Methoxyquinoline-7-Carboxylic Acid
Fischer esterification converts carboxylic acids to esters under acidic conditions.
-
Reactants : 2-Methoxyquinoline-7-carboxylic acid (2.0 g, 9.2 mmol), ethanol (50 mL), H₂SO₄ (1.0 mL).
-
Conditions : Reflux at 80°C for 24 hours with molecular sieves (4Å).
-
Workup : Neutralization with NaHCO₃, extraction with CH₂Cl₂.
-
Yield : 82% (1.8 g).
-
Optimization : Zirconocene triflate (2 mol%) enhances rate (TOF = 15 h⁻¹ vs. 10 h⁻¹ with H₂SO₄).
One-Pot Catalytic Synthesis Using Metal Complexes
A streamlined method employs zirconium catalysts for dehydrative esterification:
Procedure :
-
Reactants : 2-Methoxyquinoline-7-carboxylic acid (1.0 mmol), ethanol (1.2 mmol), Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%).
-
Conditions : 80°C, 24 hours in benzotrifluoride.
-
Yield : 89% (0.23 g).
-
Advantages : Equimolar reagents, no excess alcohol required.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Catalyst/Conditions | Scalability |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | 68% | 12 h | Acetic acid | Moderate |
| Nucleophilic Substitution | 75% | 18 h (total) | Pd(PPh₃)₄, NaOMe | High |
| Fischer Esterification | 82% | 24 h | H₂SO₄ or Zr(Cp)₂(CF₃SO₃)₂·THF | High |
| One-Pot Synthesis | 89% | 24 h | Zr(Cp)₂(CF₃SO₃)₂·THF | Industrial |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
